(NE)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;palladium(2+);dichloride
Description
The target compound, identified by the IUPAC name Di-μ-chlorobis[5-chloro-2-[(4-chlorophenyl)(hydroxyimino-κN)methyl]phenyl-κC]palladium dimer, is a palladium(II) complex featuring a dimeric structure with bridging chloride ligands. Its linear formula is C₂₆H₁₆Cl₆N₂O₂Pd₂, and it is recognized under the synonym Na'jera Catalyst I . The complex comprises two palladium centers coordinated to hydroxylamine-derived ligands, specifically the (NZ) and (NE) stereoisomers of N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine. These isomers arise from the geometric arrangement of the imine group relative to the hydroxylamine moiety, which may influence catalytic activity and stability. The dimeric structure with μ-chloride bridges enhances thermal stability compared to monomeric palladium complexes, a critical feature for catalytic applications in organic synthesis .
Properties
IUPAC Name |
(NE)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;palladium(2+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H8Cl2NO.2ClH.2Pd/c2*14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10;;;;/h2*1-3,5-8,17H;2*1H;;/q2*-1;;;2*+2/p-2/b16-13+;16-13-;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSFCZBNEGBENQ-GZWBRRNDSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1/C(=N/O)/C2=[C-]C=C(C=C2)Cl)Cl.[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl6N2O2Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287410-78-0 | |
| Record name | Di-�µ-chlorobis[5-chloro-2-[(4-chlorophenyl)(hydroxyimino-κN)methyl]phenyl-κC]palladium dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound under review, a palladium(II) complex with hydroxylamine derivatives, has garnered attention due to its potential biological activities, particularly in the context of catalysis and medicinal chemistry. This article synthesizes findings from various studies to elucidate the biological implications of this compound.
Overview of the Compound
The compound is characterized by the presence of palladium(II) ions coordinated with hydroxylamine derivatives featuring chlorinated aromatic groups. This structural configuration suggests potential reactivity in biological systems, particularly in relation to enzyme inhibition and interaction with biomolecules.
1. Antitumor Properties
Palladium complexes have been extensively studied for their antitumor properties, often serving as alternatives to platinum-based drugs. Research indicates that palladium(II) complexes exhibit favorable interactions with DNA, which is crucial for their anticancer activity. For instance, studies have shown that palladium(II) complexes can form stable adducts with DNA, leading to cytotoxic effects in cancer cells . The faster aquation rates of Pd(II) compared to Pt(II) enhance their bioavailability and therapeutic potential .
2. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of palladium complexes. For example, a palladium(II) halide complex demonstrated significant inhibition of myeloperoxidase (MPO), an enzyme involved in inflammation, by 38.7% in rat models with induced gastric ulcers . This suggests that similar palladium complexes may possess therapeutic effects against inflammatory conditions.
The biological activity of hydroxylamine derivatives is often linked to their ability to act as reactive oxygen species (ROS) scavengers and enzyme inhibitors. Hydroxylamines can modulate oxidative stress levels within cells, potentially leading to protective effects against cellular damage . Furthermore, the presence of chlorinated aromatic groups may enhance the lipophilicity and cellular uptake of these compounds, facilitating their action at target sites.
Case Study 1: Palladium Complexes in Cancer Therapy
A study investigated a series of palladium(II)-amine complexes for their antitumor activity against various cancer cell lines. The results indicated that certain complexes exhibited IC50 values comparable to traditional chemotherapeutics, underscoring the potential of palladium-based drugs in oncology .
Case Study 2: Inhibition of Enzymatic Activity
Research on the inhibition of myeloperoxidase by palladium complexes revealed that these compounds could significantly reduce inflammation markers in vivo. The study involved administering different doses of the complex to rat models and measuring inflammatory responses through biochemical assays .
Data Tables
Comparison with Similar Compounds
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
- Structure: Monomeric Pd(0) complex with π-acidic dibenzylideneacetone ligands.
- Application : Widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) but requires activation by reducing agents or co-catalysts.
- Stability : Less air-stable than the target Pd(II) dimer due to the Pd(0) oxidation state .
Dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II)
- Structure: Monomeric Pd(II) complex with mixed nitrogen (aniline) and imine ligands.
- Coordination Geometry : Square-planar, similar to the target compound.
- Reactivity : Exhibits catalytic activity in C–H activation but lacks the bridging chloride architecture, reducing its stability under high-temperature conditions .
1,1′-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride (Pd(dppf)Cl₂)
- Structure: Monomeric Pd(II) with bidentate phosphine ligands.
- Application: Effective in Sonogashira couplings but requires inert conditions due to phosphine ligand sensitivity to oxidation.
Compounds with Chlorophenyl Substituents
3-Chloro-N-phenyl-phthalimide
- Structure : Organic compound with chlorophenyl and phthalimide groups.
- Role: Monomer for polyimide synthesis. The electron-withdrawing chloro substituent enhances thermal stability, a property shared with the target compound’s ligands .
Chlorhexidine Impurities (Impurity-A and Impurity-B)
- Structure : Feature chloroaniline and guanidine moieties.
- Relevance : The chlorophenyl groups in these impurities reduce solubility in polar solvents, a trait observed in the target palladium complex due to hydrophobic ligand interactions .
Stereoisomerism in Coordination Complexes
The (NZ) and (NE) isomers in the target compound introduce stereochemical complexity absent in simpler palladium catalysts like Bis-triphenylphosphine palladium dichloride. Isomer-specific reactivity has been documented in asymmetric catalysis, where ligand geometry dictates enantioselectivity. For example, (NZ) -configured ligands may favor specific transition-state orientations in cross-coupling reactions .
Data Tables
Research Findings
- Catalytic Efficiency: The target compound’s dimeric structure enhances catalytic turnover in aryl-aryl couplings compared to monomeric Pd(dba)₂, as evidenced by higher yields (85–92% vs. 70–78%) under identical conditions .
- Solubility: Limited solubility in polar solvents (e.g., water, methanol) due to chlorophenyl ligands, necessitating use in THF or DCM .
- Stability : Decomposition occurs above 250°C, outperforming Pd(dppf)Cl₂ (decomposes at 180°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
